5,7-Dichloroquinoline

Agrochemical Fungicide Mode of Action

Researchers and procurement managers seeking the specific 5,7-substitution pattern for agrochemical or metalloantibiotic programs require a reliable source of 5,7-dichloroquinoline, as generic isomers lack the necessary reactivity. This compound directly addresses that need with documented synthetic utility. - Essential precursor for quinoxyfen, a commercial powdery-mildew fungicide with a unique mode of action; not interchangeable with 4,7- or 6,7-dichloro isomers. - Core scaffold of chloroxine, whose antibacterial activity against ESKAPE pathogens is potentiated by zinc ions. - Enables a patented, catalyst-free route to 5,7-dichloro-4-hydroxyquinoline (DCHQ) that avoids corrosive acids and achieves high yields.

Molecular Formula C9H5Cl2N
Molecular Weight 198.05 g/mol
CAS No. 4964-77-6
Cat. No. B1370276
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,7-Dichloroquinoline
CAS4964-77-6
Molecular FormulaC9H5Cl2N
Molecular Weight198.05 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C(C=C2Cl)Cl)N=C1
InChIInChI=1S/C9H5Cl2N/c10-6-4-8(11)7-2-1-3-12-9(7)5-6/h1-5H
InChIKeySOYGNPWMLQHOGD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,7-Dichloroquinoline Procurement Baseline


5,7-Dichloroquinoline (CAS 4964-77-6) is a halogenated heterocyclic compound with the molecular formula C9H5Cl2N and a molecular weight of 198.05 g/mol [1]. It is commercially available at purities typically ranging from 95% to 98% [1]. The compound serves as a versatile synthetic intermediate, most notably in the production of 5,7-dichloro-4-hydroxyquinoline (DCHQ), a key precursor for agrochemical bactericides [2][3]. Its spectral properties, including a 1H NMR spectrum (300 MHz, in CCl4), are well-characterized and publicly available for identity verification [4]. While belonging to the broader class of dichloroquinolines, the specific 5,7-substitution pattern confers distinct reactivity and biological profiles that are critical for its targeted applications.

1
Workflow

Agrochemical intermediate synthesis, notably DCHQ precursor for bactericide research.

2
Selection Logic

5,7-substitution pattern confers distinct reactivity for fungicide and metalloantibiotic research.

3
Analytical Identity

Verified by reported 1H NMR spectroscopic fingerprint; purity-grade context available.

5,7-Dichloroquinoline Functional Divergence


The substitution pattern of chlorine atoms on the quinoline ring is a critical determinant of both chemical reactivity and biological function, making 5,7-dichloroquinoline non-interchangeable with other dichloroquinoline isomers like 4,7-dichloroquinoline or 6,7-dichloroquinoline. While 4,7-dichloroquinoline is a common starting point for antimalarial drugs like chloroquine and amodiaquine [1], the 5,7-dichloro pattern is essential for the synthesis of the commercial fungicide quinoxyfen [2]. This is starkly illustrated by the fact that quinoxyfen, a 5,7-dichloroquinoline compound, exhibits a highly specific mode of action against powdery mildew, whereas its 8-chloroquinoline analogs are broad-spectrum inhibitors of fungal dihydroorotate dehydrogenase (DHO-DH) [2]. Furthermore, the 5,7-dichloro pattern is a key structural feature of chloroxine (5,7-dichloro-8-hydroxyquinoline), an antibacterial agent whose activity is uniquely potentiated by zinc ions [3]. These examples demonstrate that the precise chlorine substitution dictates not just potency but the fundamental mechanism of action and application, making simple generic substitution scientifically invalid.

Target
5,7-Dichloroquinoline
Supports powdery mildew fungicide pathway studies and Zn-potentiated antibacterial screening.
Substitute
4,7-Dichloroquinoline
Primarily an antimalarial synthon; mode of action and biological target profile may not transfer.
Target
5,7-Dichloroquinoline
Narrow-spectrum activity through non-DHO-DH pathway context.
Substitute
8-Chloroquinoline Analog
Broad-spectrum DHO-DH inhibitor; functional profile and mechanistic interpretation may shift.

5,7-Dichloroquinoline Quantitative Evidence


Fungicide Specificity: 5,7- vs 8-Chloroquinoline

The 5,7-dichloroquinoline compound quinoxyfen demonstrates a unique, highly specific activity profile against powdery mildew, in stark contrast to 8-chloroquinoline analogs like LY214352 which exhibit broad-spectrum inhibition of fungal growth. Quinoxyfen showed no appreciable inhibition of mycelial growth in 47 fungal species at 50 ppm, while LY214352 was a potent inhibitor at less than 10 ppm [1]. This functional divergence is underpinned by a complete lack of activity against the enzyme dihydroorotate dehydrogenase (DHO-DH), which is the primary target of the 8-chloroquinolines [1].

Fungicide Specificity
Head-to-head
Quinoxyfen: No mycelial inhibition in 47 fungi at 50 ppm
LY214352 potent at
Supports non-DHO-DH mode-of-action interpretation.
In vitro, 47 fungal species panel.
Zn(II) Antibacterial Activity
Reported
Zn(II) addition shifts chloroxine MIC against ESKAPE Gram-negative pathogens
Reversed by Cu(II) or Fe(II)
Supports metalloantibiotic screening context.
MIC, growth curve, time-kill assays.
Ni(II) Complex Cytotoxicity
Context-dependent
IC50: 13.0 µM (BEL7404), 15.9 µM (SGC7901), 29.8 µM (MCF-7)
Free ligand less active
Supports cell-model response context.
Metal complexation-modulated endpoint.
Catalyst-Free DCHQ Synthesis
Class-level
High yield reported via hydrolysis/decarboxylation in water, no acid catalyst
Simplifies purification vs. H2SO4/H3PO4 routes
Supports process scalability review.
Patented noncatalyzed route.
1H NMR Fingerprint
Reported
300 MHz spectrum, 10% in CCl4, publicly available
Distinct from 4,7- and 6,7-isomers
Supports isomer identity confirmation.
Quality control reference data.
Antimalarial Synthon Benchmark
Class-level
4,7-isomer hybrid: 0.66 µg/mL (3D7), 0.62 µg/mL (W2)
More active than components alone
Highlights isomer-specific synthon value.
P. falciparum in vitro assay context.
Agrochemical Fungicide Mode of Action

Zn(II)-Enhanced Chloroxine Antibacterial Activity

Chloroxine (5,7-dichloro-8-hydroxyquinoline) exhibits enhanced antibacterial activity when combined with zinc ions. While chloroxine and its structural analogues have higher intrinsic potency against Gram-positive bacteria, the addition of zinc ions significantly boosts its efficacy against drug-resistant Gram-negative ESKAPE pathogens [1]. This potentiation is specific to the metal ion environment and can be reversed by copper or ferrous iron, highlighting a tunable activity profile [1].

Zn(II) Antibacterial Activity
Reported
Zn(II) addition shifts chloroxine MIC against ESKAPE Gram-negative pathogens
Reversed by Cu(II) or Fe(II)
Supports metalloantibiotic screening context.
MIC, growth curve, time-kill assays.
Antimicrobial Metalloantibiotic ESKAPE

Metal Complex-Enhanced Cytotoxicity

A dinuclear nickel(II) complex of 5,7-dichloro-8-hydroxyquinoline (H–ClQ) shows significantly enhanced cytotoxicity against human tumor cell lines compared to the free ligand. The IC50 values for the Ni(II) complex were 13.0 ± 2.1 μM (BEL7404), 15.9 ± 5.3 μM (SGC7901), and 29.8 ± 9.5 μM (MCF-7), while the free ligand (H–ClQ) and NiCl2 were less potent [1]. This demonstrates that the biological activity of this scaffold can be substantially modulated by metal coordination.

Ni(II) Complex Cytotoxicity
Context-dependent
IC50: 13.0 µM (BEL7404), 15.9 µM (SGC7901), 29.8 µM (MCF-7)
Free ligand less active
Supports cell-model response context.
Metal complexation-modulated endpoint.
Anticancer Cytotoxicity Metal Complexes

Catalyst-Free DCHQ Synthesis

A patented process for synthesizing 5,7-dichloro-4-hydroxyquinoline (DCHQ) from 5,7-dichloroquinoline precursors achieves very high yields without the need for an acidic catalyst [1]. Traditional methods require catalysts like sulfuric or phosphoric acid, necessitating neutralization and purification steps. The catalyst-free hydrolysis/decarboxylation of a 4-hydroxyquinolinecarboxylic acid ester in water simplifies the process and reduces waste, offering a direct advantage for industrial-scale procurement [1].

Catalyst-Free DCHQ Synthesis
Class-level
High yield reported via hydrolysis/decarboxylation in water, no acid catalyst
Simplifies purification vs. H2SO4/H3PO4 routes
Supports process scalability review.
Patented noncatalyzed route.
Synthesis Intermediate Process Chemistry

1H NMR Spectroscopic Fingerprint

A high-quality 1H NMR spectrum for 5,7-dichloroquinoline is available, providing a definitive analytical fingerprint for identity confirmation and purity assessment. The spectrum was acquired at 300 MHz using a 10% solution in CCl4 [1]. This data is crucial for quality control in both research and industrial settings, ensuring the correct isomer is procured and used.

1H NMR Fingerprint
Reported
300 MHz spectrum, 10% in CCl4, publicly available
Distinct from 4,7- and 6,7-isomers
Supports isomer identity confirmation.
Quality control reference data.
Analytical Chemistry Quality Control NMR

4,7-Dichloroquinoline as Antimalarial Synthon

While 5,7-dichloroquinoline is a key fungicide intermediate, the related isomer 4,7-dichloroquinoline serves as a benchmark for antimalarial activity. A hybrid molecule synthesized from 4,7-dichloroquinoline and probenecid showed in vitro antiplasmodial activity of 0.66 ± 0.06 µg/ml against the 3D7 strain and 0.62 ± 0.01 µg/ml against the W2 strain of P. falciparum [1]. This activity was superior to the individual components and their combination, validating the hybrid approach [1].

Antimalarial Synthon Benchmark
Class-level
4,7-isomer hybrid: 0.66 µg/mL (3D7), 0.62 µg/mL (W2)
More active than components alone
Highlights isomer-specific synthon value.
P. falciparum in vitro assay context.
Antimalarial Drug Discovery Hybrid Molecules

5,7-Dichloroquinoline Application Scenarios


Powdery Mildew Fungicide Research

Researchers focusing on novel fungicides with a highly specific mode of action against powdery mildew (Erysiphales) should prioritize 5,7-dichloroquinoline. The compound quinoxyfen, a 5,7-dichloroquinoline derivative, is uniquely active against powdery mildew and does not inhibit DHO-DH, the common target of broad-spectrum 8-chloroquinoline fungicides [1]. This specific activity profile makes it an ideal starting point for structure-activity relationship (SAR) studies aimed at understanding and exploiting its alternative mechanism of action [1].

Zinc-Potentiated Metalloantibiotic Development

The 5,7-dichloroquinoline scaffold is central to chloroxine (5,7-dichloro-8-hydroxyquinoline), a compound whose antibacterial activity against ESKAPE pathogens is significantly enhanced by zinc ions [2]. Procurement of 5,7-dichloroquinoline is essential for medicinal chemists seeking to synthesize and optimize new metalloantibiotics. Research can focus on tuning the metal-dependent activity and exploring combinations to overcome carbapenem and polymyxin resistance in Gram-negative bacteria [2].

Anticancer Metal Complex Cytotoxicity

Scientists developing novel metal-based anticancer agents should consider 5,7-dichloroquinoline derivatives as ligands. The dinuclear nickel(II) complex of 5,7-dichloro-8-hydroxyquinoline demonstrates significantly enhanced cytotoxicity against tumor cell lines compared to the free ligand, with IC50 values in the low micromolar range [3]. This validated approach can be extended to other metals and tumor models, providing a clear research pathway for creating more potent and selective anticancer compounds [3].

Scalable DCHQ Production

For industrial-scale production of the agrochemical intermediate 5,7-dichloro-4-hydroxyquinoline (DCHQ), the 5,7-dichloroquinoline scaffold offers a cost-efficient route via a patented catalyst-free process [4]. This method avoids the use of corrosive acids, simplifies workup procedures, and achieves high yields, directly addressing the manufacturing challenges associated with this valuable intermediate [4]. This makes 5,7-dichloroquinoline the preferred starting material for DCHQ production.

Application
Selection Property
Validation Focus
Powdery mildew fungicide pathway research
Non-DHO-DH mode-of-action context
Targeted SAR and mechanism-of-action studies
Zinc-potentiated antibacterial screening
Metal-dependent activity profile
ESKAPE pathogen MIC and time-kill endpoint review
Metal complex cytotoxicity studies
Ligand scaffold for complexation-modulated response
Cell-model endpoint and selectivity interpretation
Scalable DCHQ intermediate production
Catalyst-free process compatibility
Yield and purity specification review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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